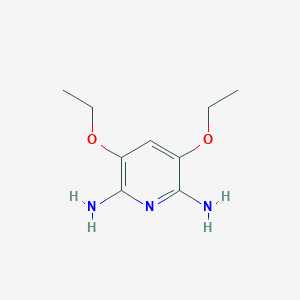

3,5-Diethoxypyridine-2,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

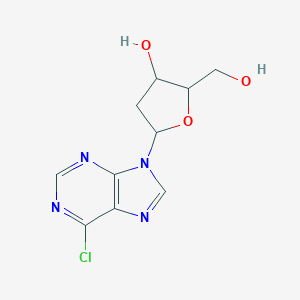

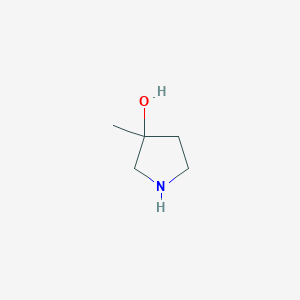

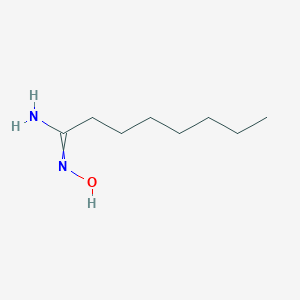

3,5-Diethoxypyridine-2,6-diamine (DEPD) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. DEPD is a heterocyclic compound that contains two amino groups and two ethoxy groups attached to a pyridine ring.

Mecanismo De Acción

The mechanism of action of 3,5-Diethoxypyridine-2,6-diamine is not fully understood. However, it has been proposed that 3,5-Diethoxypyridine-2,6-diamine exerts its biological activities by interacting with specific enzymes or receptors. For example, 3,5-Diethoxypyridine-2,6-diamine has been shown to inhibit the activity of the reverse transcriptase enzyme by binding to its active site. It also inhibits the growth of cancer cells by inducing DNA damage and activating the p53 tumor suppressor pathway.

Efectos Bioquímicos Y Fisiológicos

3,5-Diethoxypyridine-2,6-diamine has been shown to exhibit various biochemical and physiological effects, depending on the target system. In cancer cells, 3,5-Diethoxypyridine-2,6-diamine induces apoptosis and cell cycle arrest by activating the p53 pathway. In HIV-infected cells, 3,5-Diethoxypyridine-2,6-diamine inhibits the reverse transcriptase enzyme, leading to the inhibition of viral replication. In rice plants, 3,5-Diethoxypyridine-2,6-diamine promotes root development and increases the uptake of nutrients, leading to enhanced growth and yield.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3,5-Diethoxypyridine-2,6-diamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. 3,5-Diethoxypyridine-2,6-diamine can be easily modified to introduce different functional groups, allowing for the synthesis of a wide range of derivatives. However, 3,5-Diethoxypyridine-2,6-diamine also has some limitations. It is relatively insoluble in water, which can limit its applications in biological systems. 3,5-Diethoxypyridine-2,6-diamine can also exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.

Direcciones Futuras

There are several future directions for research on 3,5-Diethoxypyridine-2,6-diamine. One potential direction is to investigate its applications in drug discovery. 3,5-Diethoxypyridine-2,6-diamine-based compounds could be developed as anticancer or antiviral agents, or as plant growth regulators. Another direction is to explore its applications in material science. 3,5-Diethoxypyridine-2,6-diamine-based metal complexes could be used as catalysts for various organic transformations, or as magnetic or optical materials. Finally, more research is needed to understand the mechanism of action of 3,5-Diethoxypyridine-2,6-diamine and its derivatives, which could lead to the development of new therapeutic agents.

Métodos De Síntesis

3,5-Diethoxypyridine-2,6-diamine can be synthesized by reacting 2,6-diaminopyridine with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via a nucleophilic substitution mechanism, where the amino groups of 2,6-diaminopyridine attack the ethoxy groups of ethanol, leading to the formation of 3,5-Diethoxypyridine-2,6-diamine. The yield of 3,5-Diethoxypyridine-2,6-diamine can be increased by optimizing the reaction conditions such as temperature, time, and catalyst concentration.

Aplicaciones Científicas De Investigación

3,5-Diethoxypyridine-2,6-diamine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and antiviral activities. 3,5-Diethoxypyridine-2,6-diamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the replication of the human immunodeficiency virus (HIV) by targeting the reverse transcriptase enzyme.

3,5-Diethoxypyridine-2,6-diamine has also been investigated for its applications in material science. It can be used as a ligand for the synthesis of metal complexes that exhibit interesting magnetic and optical properties. 3,5-Diethoxypyridine-2,6-diamine-based metal complexes have been used as catalysts for various organic transformations, including oxidation and reduction reactions.

In agriculture, 3,5-Diethoxypyridine-2,6-diamine has been studied for its potential as a plant growth regulator. It has been shown to promote the growth of rice plants by enhancing root development and increasing the uptake of nutrients.

Propiedades

Número CAS |

111451-25-3 |

|---|---|

Nombre del producto |

3,5-Diethoxypyridine-2,6-diamine |

Fórmula molecular |

C9H15N3O2 |

Peso molecular |

197.23 g/mol |

Nombre IUPAC |

3,5-diethoxypyridine-2,6-diamine |

InChI |

InChI=1S/C9H15N3O2/c1-3-13-6-5-7(14-4-2)9(11)12-8(6)10/h5H,3-4H2,1-2H3,(H4,10,11,12) |

Clave InChI |

FJQZHCLZZMCBCQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(N=C1N)N)OCC |

SMILES canónico |

CCOC1=CC(=C(N=C1N)N)OCC |

Sinónimos |

2,6-Pyridinediamine,3,5-diethoxy-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)